

# CFI-400945 vs alisertib in Aurora kinase expressing cancers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CFI-400936

Cat. No.: B606611

[Get Quote](#)

An Objective Comparison of CFI-400945 and Alisertib for the Treatment of Cancers with Aurora Kinase Expression

## Introduction

The Aurora kinase family, particularly Aurora A and B, are critical regulators of mitosis. Their overexpression is common in various cancers and is often associated with a poor prognosis, making them attractive targets for cancer therapy.<sup>[1]</sup> This guide provides a detailed comparison of two kinase inhibitors, CFI-400945 and alisertib, which both impact the mitotic process, albeit through different primary mechanisms.

CFI-400945 is a first-in-class, orally bioavailable inhibitor primarily targeting Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.<sup>[2][3][4]</sup> Its mechanism, which induces mitotic catastrophe, has shown promise in preclinical models and early-phase clinical trials, particularly in cancers with genomic instability.<sup>[2][4][5]</sup> Notably, CFI-400945 also exhibits inhibitory activity against Aurora B kinase, which contributes to its overall mechanism of action.<sup>[2][6][7]</sup>

Alisertib (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase.<sup>[1][8][9]</sup> By disrupting mitotic spindle formation and chromosome segregation, alisertib has demonstrated antitumor activity across a range of hematological and solid tumors in numerous clinical trials.<sup>[1][10][11]</sup>

This comparison guide will delve into the mechanisms of action, preclinical and clinical data, and key experimental protocols for both agents to provide researchers and drug development professionals with a comprehensive understanding of their respective profiles.

## Mechanism of Action

While both CFI-400945 and alisertib disrupt mitosis, they do so by targeting different key regulatory kinases.

CFI-400945: CFI-400945 is a potent, ATP-competitive inhibitor of PLK4.[\[12\]](#) PLK4's primary role is to initiate centriole duplication, a process essential for the formation of a bipolar mitotic spindle. Inhibition of PLK4 by CFI-400945 leads to aberrant centriole numbers, causing mitotic defects, cell cycle arrest, and ultimately cell death through mitotic catastrophe.[\[2\]\[5\]\[13\]](#) The effects of CFI-400945 are dose-dependent:

- Low concentrations lead to the stabilization of PLK4, resulting in centriole overduplication and the formation of multipolar spindles.[\[7\]\[13\]](#)
- High concentrations completely inhibit PLK4 activity, blocking centriole duplication altogether.[\[7\]\[13\]](#)

Crucially, CFI-400945 also inhibits Aurora B kinase at nanomolar concentrations (IC50 of 98 nM).[\[2\]\[12\]](#) Inhibition of Aurora B contributes to cytokinesis failure and the generation of polyploid cells, complementing the effects of PLK4 inhibition.[\[2\]\[7\]](#)

Alisertib: Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase.[\[1\]\[14\]](#) In cellular assays, it is over 200-fold more selective for Aurora A than for the structurally similar Aurora B kinase.[\[1\]](#) Aurora A is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.[\[10\]](#) By inhibiting Aurora A, alisertib causes:

- Disruption of mitotic spindle assembly, leading to monopolar or multipolar spindles.[\[10\]\[14\]](#)
- Chromosome misalignment at the metaphase plate.[\[10\]\[15\]](#)
- Cell cycle arrest at the G2/M phase, leading to an accumulation of cells with 4N DNA content (polyploidy).[\[10\]\[14\]](#) These mitotic disruptions can trigger apoptosis, mitotic slippage, or senescence.[\[14\]\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for CFI-400945 and alisertib.

## Preclinical Data Comparison

Both inhibitors have demonstrated potent anti-cancer activity in a wide range of preclinical models.

## In Vitro Activity

| Parameter                          | CFI-400945                                                              | Alisertib                                                                   |
|------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Primary Target                     | PLK4[2][3]                                                              | Aurora A[1][8]                                                              |
| Biochemical IC50 (Primary Target)  | 2.8 nM[12][17]                                                          | Not explicitly stated in provided results                                   |
| Kinase Inhibition Constant (Ki)    | 0.26 nM (for PLK4)[12]                                                  | Not explicitly stated in provided results                                   |
| Key Off-Target Activity            | Aurora B (IC50 = 98 nM)[12]                                             | >200-fold selectivity for Aurora A over Aurora B[1]                         |
| Cell Line Proliferation IC50 Range | Varies; potent against breast, lung, and other tumor cell lines[13][17] | 15 - 469 nM across a broad panel of solid tumor and lymphoma cell lines[15] |

## In Vivo Antitumor Activity

CFI-400945 and alisertib have both shown significant, dose-dependent antitumor activity in various human tumor xenograft models.

- CFI-400945: Has demonstrated robust single-agent activity, including tumor growth inhibition and regression, in xenograft models of breast (particularly PTEN-deficient), colon, lung, and acute myeloid leukemia.[2][4][13][17][18] It is orally bioavailable and generally well-tolerated in these models.[2][17]
- Alisertib: Has shown broad antitumor activity in a diverse set of xenograft models, including colorectal, breast, and small cell lung cancer.[1][15][19] For instance, in an HCT-116 colorectal cancer model, oral dosing at 30 mg/kg resulted in 94.7% tumor growth inhibition (TGI).[15]

## Clinical Trial Data

Both drugs have undergone evaluation in multiple clinical trials.

| Aspect                                 | CFI-400945                                                                                                                                | Alisertib                                                                                                                                                                                                     |
|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Development Status                     | Phase 1/2 trials ongoing[20]<br>[21]                                                                                                      | Multiple Phase 1, 2, and 3 trials conducted[1][11][22]                                                                                                                                                        |
| Indications Studied                    | Advanced solid tumors (breast, prostate), AML, MDS[20][21]<br>[23]                                                                        | Aggressive lymphomas, SCLC, breast cancer, neuroendocrine prostate cancer, various solid tumors[11][24][25]                                                                                                   |
| Reported Efficacy                      | In a Phase 1 AML/MDS trial, 3 of 9 evaluable AML patients achieved complete remission, including 2 of 4 patients with TP53 mutations.[20] | SCLC: 21% objective response rate (ORR) as a single agent.[1][25] Breast Cancer: 18% ORR in a mixed cohort.[1][25] Lymphoma: Clinically active in relapsed/refractory aggressive B- and T-cell lymphomas.[11] |
| Recommended Phase 2 Dose (Monotherapy) | 64 mg/day (in a solid tumor trial)                                                                                                        | 50 mg twice daily for 7 days in 21-day cycles[1][24]                                                                                                                                                          |
| Common Grade 3-4 Adverse Events        | Enteritis/Colitis (dose-limiting)<br>[20]                                                                                                 | Neutropenia, leukopenia, anemia, thrombocytopenia, stomatitis, fatigue[1][11]                                                                                                                                 |

## Experimental Protocols & Methodologies

The preclinical evaluation of kinase inhibitors like CFI-400945 and alisertib follows established methodologies to determine potency, selectivity, and antitumor effect.

## Key Experimental Assays

- Kinase Inhibition Assay:
  - Objective: To determine the direct inhibitory activity of the compound on the target kinase.
  - Methodology: Typically involves a biochemical assay using a purified recombinant kinase (e.g., PLK4, Aurora A). The kinase's ability to phosphorylate a substrate is measured in the

presence of varying concentrations of the inhibitor. The IC<sub>50</sub> value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated. Assays like ADP-Glo are often used, which measure ADP production as a proxy for kinase activity.[26]

- Cell Proliferation/Viability Assay:

- Objective: To measure the effect of the compound on the growth of cancer cell lines.
- Methodology: Cancer cells are cultured in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like CellTiter-Glo (measures ATP) or by quantifying BrdU incorporation during DNA synthesis.[15] The GI<sub>50</sub> or IC<sub>50</sub> value is calculated, representing the concentration that inhibits cell growth by 50%.
- In Vivo Xenograft Studies:
  - Objective: To evaluate the antitumor efficacy of the compound in a living organism.
  - Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The drug (e.g., CFI-400945 or alisertib) is administered orally according to a specific dose and schedule. Tumor volume and mouse body weight are measured regularly. Efficacy is reported as Tumor Growth Inhibition (TGI).[15][27]



[Click to download full resolution via product page](#)

Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.

## Comparative Discussion and Conclusion

CFI-400945 and alisertib represent two distinct strategies for targeting mitotic vulnerabilities in cancer.

- **Target Selectivity and Mechanism:** The most significant difference lies in their primary targets. Alisertib is a highly selective Aurora A inhibitor, while CFI-400945 is a PLK4 inhibitor with clinically relevant off-target activity against Aurora B.[1][2][12] This dual inhibition by CFI-400945 may offer a broader mechanistic attack on mitosis, potentially overcoming resistance mechanisms associated with targeting a single pathway. However, it may also contribute to a different toxicity profile, as evidenced by the dose-limiting enteritis/colitis observed in a Phase 1 trial.[20]
- **Potential Clinical Application:** Alisertib's development is more advanced, with data available from a broader range of clinical trials.[11] It has shown encouraging, albeit modest, single-agent activity in several tumor types.[25] The clinical development of CFI-400945 is at an earlier stage, but its potent activity in preclinical models and early signs of efficacy in difficult-to-treat AML with TP53 mutations are promising.[18][20] The sensitivity of PTEN-deficient tumors to CFI-400945 in preclinical models suggests a potential biomarker-driven strategy for its application.[2]

#### Conclusion:

Both CFI-400945 and alisertib are promising agents that disrupt the mitotic machinery in cancer cells.

- Alisertib is a well-characterized, selective Aurora A inhibitor with established clinical activity and a manageable safety profile, making it a valuable tool for targeting cancers dependent on the Aurora A pathway.
- CFI-400945 offers a novel mechanism through the primary inhibition of PLK4, with the added effect of Aurora B inhibition. This dual action may provide a distinct advantage in certain cancer contexts, particularly those with specific genetic backgrounds like PTEN or TP53 mutations.

Further clinical investigation is necessary to fully define the therapeutic window and optimal patient populations for each drug. Head-to-head studies or comparative analyses in biomarker-selected populations would be invaluable in determining the superior strategy for specific Aurora kinase-expressing cancers.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Polo-like kinase 4 inhibition: a strategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Alisertib - Wikipedia [en.wikipedia.org]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of alisertib, a selective Aurora A kinase inhibitor, in relapsed and refractory aggressive B- and T-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Facebook [cancer.gov]
- 23. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 24. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. oricpharma.com [oricpharma.com]
- 27. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CFI-400945 vs alisertib in Aurora kinase expressing cancers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606611#cfi-400945-vs-alisertib-in-aurora-kinase-expressing-cancers\]](https://www.benchchem.com/product/b606611#cfi-400945-vs-alisertib-in-aurora-kinase-expressing-cancers)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)